molecular formula C4-H2-O4 B022372 3,4-Dihydroxy-3-cyclobutene-1,2-dione CAS No. 2892-51-5

3,4-Dihydroxy-3-cyclobutene-1,2-dione

Cat. No. B022372
CAS RN: 2892-51-5
M. Wt: 114.06 g/mol
InChI Key: PWEBUXCTKOWPCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroxy-3-cyclobutene-1,2-dione and its derivatives involves various innovative routes. For instance, novel routes to methylmoniliformin, the lowest homologue of the mycotoxin moniliformin, have been described, highlighting the synthetic versatility of cyclobutene dione derivatives through the synthesis of methylcyclobutanes at the oxidation level 6, showcasing the compound's foundational significance in synthesizing structurally related molecules (Belluš, Martin, Sauter, & Winkler, 1980).

Molecular Structure Analysis

Research on squaric acid's molecular structure reveals its adoption of C2v symmetry when isolated in low-temperature matrices, differing from its crystal structure. This insight was obtained through the comparison of experimental infrared spectra with theoretical calculations, shedding light on the compound's structural dynamics (Rostkowska, Nowak, Lapinski, Smith, & Adamowicz, 1997). Furthermore, neutron diffraction studies have elucidated the crystal structure of squaric acid at high temperatures, providing valuable information on its phase transition behavior (Hollander, Semmingsen, & Koetzle, 1977).

Chemical Reactions and Properties

Squaric acid and its derivatives exhibit a rich array of chemical reactivities, such as facile 1,6-addition reactions, showcasing its utility as a versatile precursor for synthesizing a wide range of substituted cyclobutenediones. These reactions underline the compound's potential as a building block in organic synthesis (Xu, Yerxa, Sullivan, & Moore, 1991).

Physical Properties Analysis

The study of squaric acid's physical properties, including its infrared spectra and molecular conformation, provides a deep understanding of its stability and behavior under different conditions. The agreement between experimental and theoretical spectra facilitates a reliable assignment of IR absorption bands, highlighting the compound's distinct physical characteristics (Rostkowska et al., 1997).

Chemical Properties Analysis

The chemical properties of squaric acid, such as its electron-donating effects and charge delocalization, have been examined through spectroscopic studies and theoretical calculations. These studies reveal that squaric acid derivatives have less negative charge per oxygen compared to similar compounds, with electron donation by substituents enhancing the negative charge on oxygen. This analysis provides insight into the compound's reactivity and stability (Cerioni, Janoschek, Rappoport, & Tidwell, 1996).

Safety And Hazards

3,4-Dihydroxy-3-cyclobutene-1,2-dione may cause eye and skin irritation . It is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with skin, wash with plenty of soap and water. Wear protective gloves/protective clothing/eye protection/face protection. If it gets in eyes, rinse cautiously with water for several minutes .

Future Directions

3,4-Dihydroxy-3-cyclobutene-1,2-dione is used to produce diethoxy-cyclobutenedione by heating . It is also used in the synthesis of novel semisquarylium dye, useful for highly selective Hg 2+ sensing in aqueous media . It was also employed in the synthesis of 3-butoxy-4- (1,3,3-trimethyl-2,3-dihydro-1 H -2-indolylidenemethyl)-3-cyclobutene-1,2-dione, intermediate for the synthesis of squaryl dyes . These applications suggest potential future directions in the areas of bioorganic and medicinal chemistry, dye synthesis, and heavy metal sensing.

properties

IUPAC Name

3,4-dihydroxycyclobut-3-ene-1,2-dione
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InChI

InChI=1S/C4H2O4/c5-1-2(6)4(8)3(1)7/h5-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEBUXCTKOWPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=O)C1=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H2O4
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DSSTOX Substance ID

DTXSID9049409
Record name Squaric acid
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Molecular Weight

114.06 g/mol
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Physical Description

Solid; [Merck Index] Gray crystalline solid; [Sigma-Aldrich MSDS]
Record name Squaric acid
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Product Name

3,4-Dihydroxy-3-cyclobutene-1,2-dione

CAS RN

2892-51-5, 31150-56-8
Record name Squaric acid
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Record name 3-Cyclobutene-1,2-dione, 3,4-dihydroxy-
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Record name SQUARIC ACID
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Synthesis routes and methods

Procedure details

Methyl squarate 0.64 grams, 5 millimoles, prepared as described in the Journal American Chemical Society, Vol. 88, pp. 1533-1536 (1966) was placed in a 100 milliliter 3-neck flask containing 0.1 milliliters of concentrated sulfuric acid, 1.23 grams, 10.2 millimoles of N,N-dimethylaniline, and 10 milliliters of dry 1-butanol (dried over 3 Angstrom molecular sieves). The above mixture was brought to reflux at an oil bath temperature of about 126° C. under a nitrogen atmosphere. After 24 hours, the mixture was cooled to room temperature, and 2 milliliters triethylanime, 30 milliliters ether/methanol (1:1) were added to the solution mixture. The precipitated product, bis(4-dimethylaminophenyl)squaraine was separated by filtration with a medium sintered glass funnel, followed by washing with an ether/methanol (1:1) solution, this washing continuing until the filtrate is light blue. After vacuum drying, there resulted 0.59 grams (37 percent), of bis(4-dimethylaminophenyl)squaraine as identified by a comparison of its properties, including melting point, and infrared (IR) spectrum with identical data generated for the squaraine obtained from the reaction of N,N-dimethylaniline and squaric acid.
Quantity
0.1 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
bis(4-dimethylaminophenyl)squaraine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
squaraine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4-Dihydroxy-3-cyclobutene-1,2-dione
Reactant of Route 2
3,4-Dihydroxy-3-cyclobutene-1,2-dione
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
434
Citations
FJ Hollander, D Semmingsen… - The Journal of Chemical …, 1977 - pubs.aip.org
The molecular and crystal structure of squaric acid (3,4‐dihydroxy‐3‐cyclobutene‐1,2‐dione) has been determined by neutron diffraction techniques at 121C, a temperature above that …
Number of citations: 95 pubs.aip.org
D Semmingsen, FJ Hollander… - The Journal of Chemical …, 1977 - pubs.aip.org
A neutron diffraction study of squaric acid (C 4 H 2 O 4 ; 3,4‐dihydroxy‐3‐cyclobutene‐1,2‐dione) at 25C has been carried out. Space group P2 1 /m, a=6.143(2), b=5.286(2), c=6.148(2…
Number of citations: 172 pubs.aip.org
M Ohno, S Eguchi - Bioactive Heterocycles I, 2006 - Springer
A variety of methods for organic transformation starting from squaric acid have been developed in this decade. These are based on conversion of pseudoaromatic 3,4-dihydroxy -3-…
Number of citations: 12 link.springer.com
H Rostkowska, MJ Nowak, L Lapinski, D Smith… - … Acta Part A: Molecular …, 1997 - Elsevier
The infrared spectra of 3,4-dihydroxy-3-cyclobutene-1,2-dione (squaric acid) isolated in low-temperature Ar and N 2 matrices are reported. The comparison of the experimental spectra …
Number of citations: 16 www.sciencedirect.com
EJ MacLean, PS Wheatley, G Ferguson… - … Section C: Crystal …, 1999 - scripts.iucr.org
The title compound is a salt, bis (4, 4'-bipyridyl-4, 4'-diium) bis [3, 4-dihydroxy-3-cyclobutene-1, 2-dionate (1-)] 3, 4-dihydroxy-3-cyclobutene-1, 2-dionate (2-), 2C 10H 10-N2+. 2C4HOd-. …
Number of citations: 15 scripts.iucr.org
PCM Chan, RJ Roon, JF Koerner… - Journal of medicinal …, 1995 - ACS Publications
The availability of bioisosteric replacements1 for the carboxylic acidgroup has been critical to the development of novel medicinal agents, especially in the area of neurochemistry. …
Number of citations: 33 pubs.acs.org
EJ MacLean, PS Wheatley, G Ferguson… - … Section C: Crystal …, 1999 - scripts.iucr.org
The title compound, piperazine-l, 4-diium 3, 4-di-hydroxy-3-cyclobutene-l, 2-dionate (2-) dihydrate, is a C4Hl2N2. C404. 2H20. The water mol-hydrated salt, 2+ 2-ecules and the …
Number of citations: 8 scripts.iucr.org
HJ Keller, U Traeger - Acta Crystallographica Section B: Structural …, 1979 - scripts.iucr.org
(IUCr) Structure of dibromobis(1,2-diaminoethane)platinum(IV) 3,4-dihydroxy-3-cyclobutene-1,2-dionate dihydrate Acta Crystallographica Section B Structural Crystallography and …
Number of citations: 8 scripts.iucr.org
L Hall - uwispace.sta.uwi.edu
This thesis describes the preparation and study of a number of complexes of the bidentate ligand 3,4-dihydroxy- 3-cyclo Page 1 7 ABSTRACT This thesis describes the preparation and …
Number of citations: 2 uwispace.sta.uwi.edu
D Semmingsen - 1973 - pascal-francis.inist.fr
THE STRUCTURE OF SQUARIC ACID (3,4-DIHYDROXY-3-CYCLOBUTENE-1,2-DIONE) CNRS Inist Pascal-Francis CNRS Pascal and Francis Bibliographic Databases Simple …
Number of citations: 46 pascal-francis.inist.fr

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